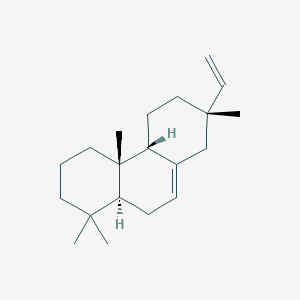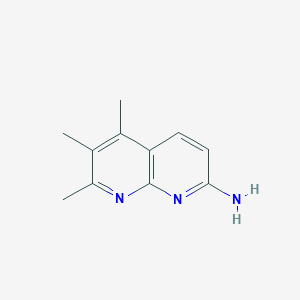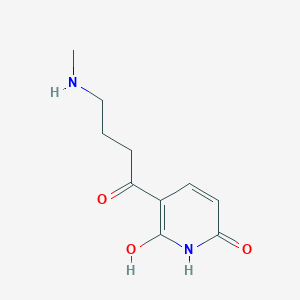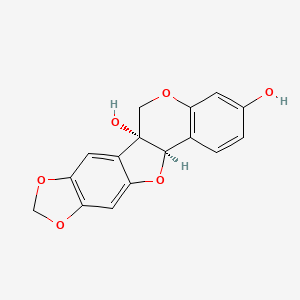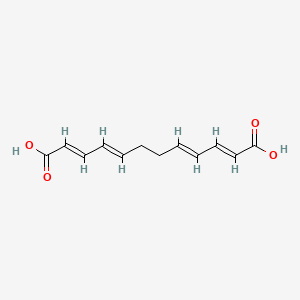![molecular formula C14H20N6O B1242958 [(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-de(cyclopropylamino)-6-(isopropylamino)abacavir is a 2,6-diaminopurine that is an analogue of abacavir in which the cyclopropylamino group at position 6 of the purine moiety is replaced by a 3-isopropoxyazetidin-1-yl group. Unlike several other synthesised abacavir analogues, it is completely deficient in T-cell reactivity with abacavir-responsive clones. It derives from an abacavir.
Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis for HIV Treatment : The compound has been synthesized efficiently for use in HIV treatment, with a focus on overcoming problematic steps in earlier synthesis routes (Daluge, Martin, Sickles, & Livingston, 2000).
Structural Analysis : A study on the structural aspects of the compound revealed its hydrogen-bonded ribbon structure, which is significant for understanding its interactions and potential applications in medicinal chemistry (Pham, 2009).
Chemical Properties and Derivatives
Development of Analogues : Research has focused on creating analogues of this compound, exploring different substitutions and configurations for potential antiviral applications (Hřebabecký, Masojídková, & Holý, 2005).
Isomer Synthesis for Pharmaceutical Use : Synthesis of specific isomers of this compound has been explored for their relevance in pharmaceutical manufacturing, particularly in the context of Abacavir Sulphate production (Gangrade, Nema, & Singhvi, 2014).
Application in Antiviral Research
Potential Antiviral Agents : Studies have been conducted to synthesize ethanol analogues of the compound for their potential use as antiviral agents, highlighting its significance in medicinal chemistry (Akella & Vince, 1996).
Investigation of Novel Ligands : Research into novel β-amino alcohols based on similar structures has been undertaken to develop new ligands for catalytic reactions, indicating the broad applicability of this compound in synthetic chemistry (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Miscellaneous Applications
Synthesis for Heterocyclic Chemistry : The compound has been synthesized for various applications in heterocyclic chemistry, demonstrating its versatility across different chemical domains (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).
Use in Photoreactions with Alcohols : A study described a photoreaction where alcohols add to purine, indicating the potential for photochemical applications of this compound (Connolly & Linschitz, 1968).
properties
Molecular Formula |
C14H20N6O |
|---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(propan-2-ylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H20N6O/c1-8(2)17-12-11-13(19-14(15)18-12)20(7-16-11)10-4-3-9(5-10)6-21/h3-4,7-10,21H,5-6H2,1-2H3,(H3,15,17,18,19)/t9-,10+/m1/s1 |
InChI Key |
SXFIIZFCBYLDQT-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H](C=C3)CO |
Canonical SMILES |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C=C3)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
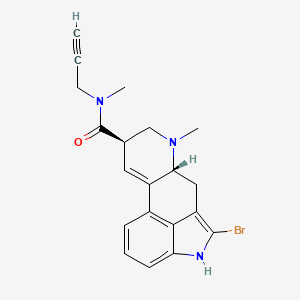
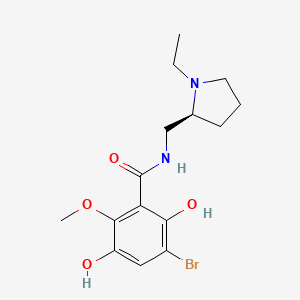

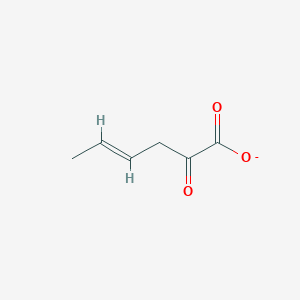
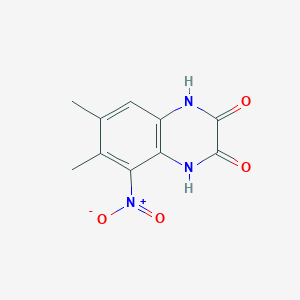
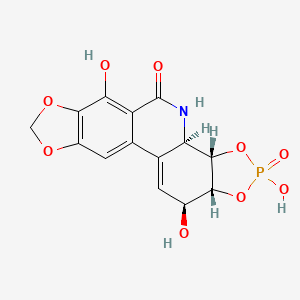

![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
